

"5-Bromo-3-ethynylpyridin-2-ylamine chemical structure"

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Compound of Interest

Compound Name: 5-Bromo-3-ethynylpyridin-2-ylamine

Cat. No.: B566713

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An In-depth Technical Guide to 5-Bromo-3-ethynylpyridin-2-ylamine

This technical guide provides a comprehensive overview of the chemical properties, structural information, and potential synthetic routes for **5-Bromo-3-ethynylpyridin-2-ylamine**, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science.

Chemical Structure and Identifiers

5-Bromo-3-ethynylpyridin-2-ylamine is a substituted pyridine molecule featuring an amine group at position 2, a bromine atom at position 5, and an ethynyl (acetylenic) group at position 3. This unique arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Chemical Identifiers for **5-Bromo-3-ethynylpyridin-2-ylamine**

Identifier	Value	Citation
CAS Number	1210838-82-6	[1] [2]
Molecular Formula	C ₇ H ₅ BrN ₂	[2]
SMILES	C#CC1=C(N=CC(=C1)Br)N	[2]
InChI	InChI=1S/C7H5BrN2/c1-2-5-3-6(8)4-10-7(5)9/h1,3-4H, (H2,9,10)	[2]
InChIKey	MKIMFNOYJFCQRQ-UHFFFAOYSA-N	[2]

Physicochemical Properties

The known and predicted physical and chemical properties of the compound are summarized below. This data is crucial for handling, storage, and characterization.

Table 2: Physicochemical Data for **5-Bromo-3-ethynylpyridin-2-ylamine**

Property	Value	Citation
Monoisotopic Mass	195.96361 Da	[2]
Melting Point	145-149 °C (literature)	[1]
Purity	≥ 97% (typical)	[1]

Table 3: Predicted Collision Cross Section (CCS) Data

Predicted CCS values provide insight into the molecule's shape and size in the gas phase, which is useful for analytical techniques like ion mobility-mass spectrometry.

Adduct	m/z	Predicted CCS (Å ²)	Citation
[M+H] ⁺	196.97089	129.2	[2]
[M+Na] ⁺	218.95283	143.5	[2]
[M-H] ⁻	194.95633	131.4	[2]
[M+NH ₄] ⁺	213.99743	148.2	[2]
[M+K] ⁺	234.92677	131.4	[2]
[M] ⁺	195.96306	139.0	[2]
[M] ⁻	195.96416	139.0	[2]

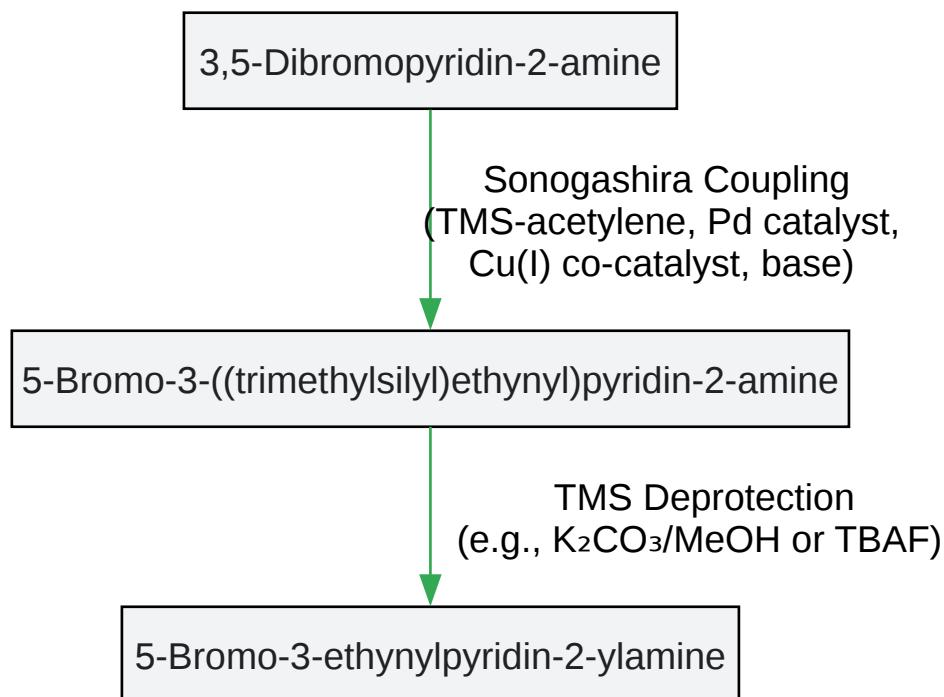
Data calculated using
CCSbase.[\[2\]](#)

Synthesis and Experimental Protocols

While specific, peer-reviewed synthesis protocols for **5-Bromo-3-ethynylpyridin-2-ylamine** are not readily available in the provided search results, a plausible synthetic route can be devised based on standard organometallic cross-coupling reactions. The presence of its trimethylsilyl (TMS) protected precursor, 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS: 905966-34-9), strongly suggests a synthetic strategy involving a Sonogashira coupling followed by deprotection.[\[3\]](#)

Proposed Synthetic Pathway

The proposed synthesis starts from 3,5-dibromopyridin-2-amine, which undergoes a selective Sonogashira coupling with (trimethylsilyl)acetylene, followed by the removal of the TMS protecting group.

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Caption: Proposed synthesis of **5-Bromo-3-ethynylpyridin-2-ylamine**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general procedure based on established methods for Sonogashira coupling and TMS deprotection. Researchers should optimize conditions for this specific substrate.

Step 1: Synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (Sonogashira Coupling)

- Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 3,5-dibromopyridin-2-amine (1.0 equiv.), a palladium catalyst such as $Pd(PPh_3)_4$ (0.05 equiv.), and copper(I) iodide (CuI , 0.1 equiv.).
- Solvent and Reagents: Add a suitable solvent system, typically a mixture of an amine base like triethylamine or diisopropylamine and a co-solvent like THF or DMF.
- Addition of Alkyne: Add (trimethylsilyl)acetylene (1.2 equiv.) to the mixture via syringe.
- Reaction Conditions: Heat the reaction mixture with stirring, typically to a temperature between 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or

Liquid Chromatography-Mass Spectrometry (LC-MS).

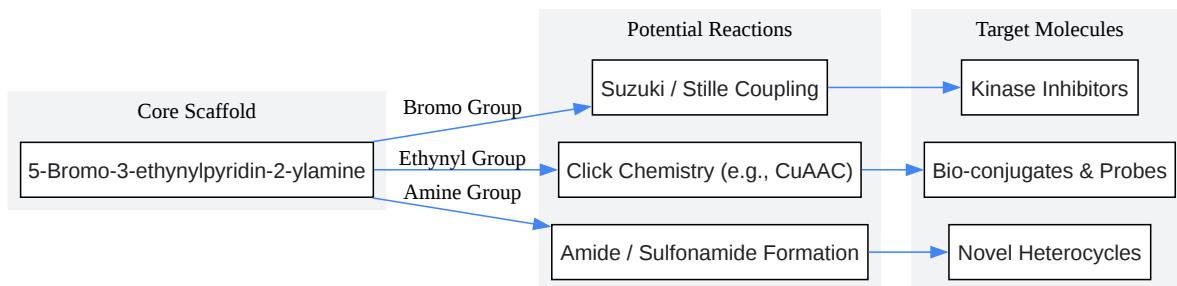
- Work-up and Purification: Upon completion, cool the reaction mixture, filter it through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the TMS-protected intermediate.

Step 2: Synthesis of **5-Bromo-3-ethynylpyridin-2-ylamine** (TMS Deprotection)

- Reaction Setup: Dissolve the purified 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (1.0 equiv.) from the previous step in a suitable solvent such as methanol or THF.
- Deprotection Reagent: Add a deprotecting agent. For a mild deprotection, a base like potassium carbonate (K_2CO_3 , 2-3 equiv.) in methanol is often effective. Alternatively, a fluoride source such as tetrabutylammonium fluoride (TBAF, 1.1 equiv.) in THF can be used.
- Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction for the disappearance of the starting material by TLC.
- Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield the final product, **5-Bromo-3-ethynylpyridin-2-ylamine**.

Applications in Research and Development

Substituted pyridines are crucial scaffolds in drug discovery and materials science. The combination of the bromo, ethynyl, and amino groups on this molecule provides three distinct points for further chemical modification, making it a valuable intermediate.



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Caption: Role as a versatile building block in chemical synthesis.

- **Bromo Group:** Serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce aryl, heteroaryl, or other carbon-based substituents.
- **Ethynyl Group:** Can participate in a variety of reactions, including "click chemistry" (such as the Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC), Sonogashira couplings, and reductions to form alkene or alkane linkers.
- **Amine Group:** Can be acylated, alkylated, or used as a directing group or hydrogen bond donor in molecular recognition.

This trifunctional nature makes **5-Bromo-3-ethynylpyridin-2-ylamine** a promising starting material for generating libraries of complex molecules for screening in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.^[4]

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